N-(4-fluoro-2-methylphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Overview
Description
N-(4-fluoro-2-methylphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a useful research compound. Its molecular formula is C18H15FN2O2S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.08382706 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds structurally similar to "N-(4-fluoro-2-methylphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea" have been investigated for their antimicrobial and antifungal properties. For instance, novel coumarylthiazole derivatives containing aryl urea/thiourea groups demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with potent antioxidant activity, indicating their potential as multifunctional agents in treating neurodegenerative diseases and oxidative stress-related conditions (Kurt et al., 2015). Furthermore, ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives showed significant antimicrobial activity, with some compounds exhibiting potent antibacterial and antifungal effects comparable to standard drugs, underscoring their potential in developing new antimicrobial agents (Tiwari et al., 2018).
Enzymatic Inhibition and Biological Activity
Research into thiourea derivatives has also explored their role in enzymatic inhibition and biological activities. A series of thiourea derivatives were synthesized to evaluate their inhibitory effects on enzymes such as AChE and BuChE, which are targets in the treatment of Alzheimer's disease. The synthesized compounds displayed varying degrees of inhibitory activity, suggesting their utility in the design of new therapeutic agents (Kurt et al., 2015). Additionally, the antimicrobial selectivity and safety of certain compounds were established through cytotoxicity testing against human cancer cell lines, indicating their potential as selective antimicrobial agents with minimal cytotoxicity (Tiwari et al., 2018).
Material Science Applications
Thiourea derivatives have also found applications in material science, particularly in the development of photoluminescent materials and chemical sensors. The photoluminescence property of 1-(2-hydroxyphenyl)thiourea and its quenching by chromium(VI) ions demonstrated potential applications in the development of sensitive and selective sensors for metal ion detection, showcasing the versatility of thiourea derivatives in sensor technology (Sunil et al., 2015).
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-10-8-17(22)23-16-9-13(4-5-14(10)16)20-18(24)21-15-6-3-12(19)7-11(15)2/h3-9H,1-2H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCZRSVMIAJRJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=C(C=C(C=C3)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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